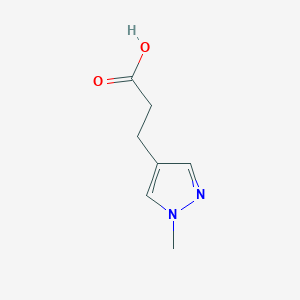

3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(1-methyl-1H-pyrazol-4-yl)propanoic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound has a propanoic acid substituent at the 3-position of the pyrazole ring and a methyl group at the 1-position, indicating its potential for various chemical reactions and applications in organic synthesis.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a one-pot, four-component condensation reaction has been described for the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, which suggests that similar methodologies could be adapted for the synthesis of this compound . Additionally, the use of 3-methyl-1H-pyrazol-5(4H)-one as a starting material in the presence of an ionic liquid solvent indicates the versatility of pyrazole synthesis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and diverse. X-ray crystallography has been used to unambiguously determine the structure of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, which could provide insights into the structural aspects of this compound . The presence of different substituents on the pyrazole ring can lead to various conformations and crystal packing arrangements .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For example, the N-arylation of 1H-pyrazole with aryl iodides and bromides has been successfully catalyzed by copper complexes, indicating that the pyrazole ring in this compound could participate in similar coupling reactions . The reactivity of pyrazole derivatives with different reagents and under various conditions can lead to a wide array of products with potential applications in medicinal chemistry and materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of a carboxylic acid group in the compound can lead to the formation of hydrogen-bonded dimers in the solid state, as observed in related compounds . The substituents on the pyrazole ring can also affect the compound's solubility, melting point, and reactivity. Theoretical calculations, such as density functional theory (DFT), can provide further insights into the electronic structure and properties of these compounds .

Scientific Research Applications

Heterocyclic Compound Synthesis

The reactivity and versatility of pyrazole derivatives, including compounds similar to 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, make them valuable as building blocks for the synthesis of a wide array of heterocyclic compounds. These include the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. Such compounds have been noted for their significance in both heterocyclic and dyes synthesis, demonstrating the unique reactivity of pyrazole derivatives under mild reaction conditions to generate versatile cynomethylene dyes from a broad spectrum of precursors, including amines, α-aminocarboxylic acids, and azacrown ethers (Gomaa & Ali, 2020).

Medicinal Chemistry

In the realm of medicinal chemistry, methyl-substituted pyrazoles, a category encompassing this compound, have been identified as potent medicinal scaffolds. These compounds exhibit a broad spectrum of biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antidepressant properties. The synthetic approaches for these derivatives and their medical significance are well-documented, providing a comprehensive overview of the potential therapeutic applications of pyrazole-based compounds (Sharma et al., 2021).

Anticancer Activity

The study of pyrazoline derivatives, closely related to this compound, has been particularly engaging in the field of pharmaceutical chemistry due to their significant biological activities. These compounds are being explored for their potential in multifunctional applications, with a notable emphasis on their anticancer activity. Recent literature reviews and patent surveys have highlighted the promising role of pyrazoline derivatives in the development of new anticancer agents, underscoring the ongoing research interest in this domain (Ray et al., 2022).

Synthetic Methodologies

The synthesis of pyrazole carboxylic acid derivatives, including this compound, has garnered attention for its biological applications. These derivatives serve as significant scaffold structures in heterocyclic compounds due to their wide range of biological activities such as antimicrobial, anticancer, and antifungal effects. The literature provides an overview of the synthesis methods for pyrazole carboxylic acid derivatives and their biological applications, offering insights into the versatility and applicability of these compounds in medicinal chemistry (Cetin, 2020).

Mechanism of Action

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy . This suggests that 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid may interact with its targets in a similar manner, but further studies are needed to confirm this.

properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSFRVGFCBTSDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426901 |

Source

|

| Record name | 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

796845-56-2 |

Source

|

| Record name | 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.